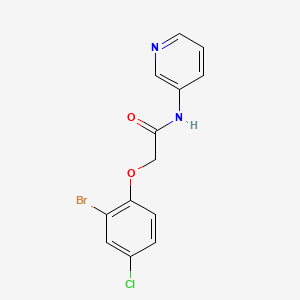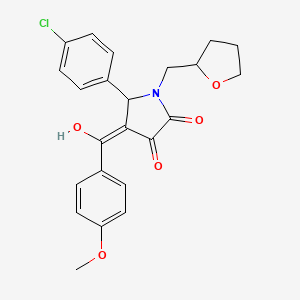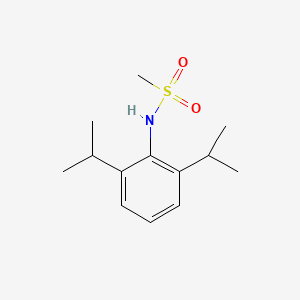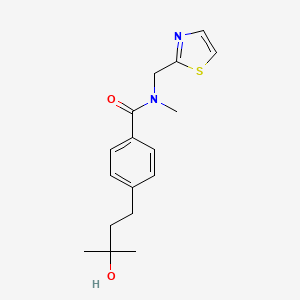![molecular formula C23H26N4O4 B5381744 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B5381744.png)
4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine, also known as CN2097, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CN2097 belongs to the class of morpholine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine is not fully understood. However, it is believed that 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine exerts its effects by binding to specific receptors in the body, such as the dopamine receptor. This binding leads to a cascade of downstream effects, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects
4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. Additionally, 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine has been found to be relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine is its relatively low solubility, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine. One area of interest is the development of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine as a therapeutic agent for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine and its potential efficacy in the treatment of cancer. Additionally, research on the anti-inflammatory and antioxidant properties of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine may lead to the development of new treatments for inflammatory and oxidative stress-related diseases. Finally, further studies on the solubility and stability of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine may lead to the development of new formulations that are more suitable for use in lab experiments.
Métodos De Síntesis
The synthesis of 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine involves the reaction between 4-nitrophenylmorpholine and 4-cinnamoyl-1-piperazine. The reaction takes place in the presence of a catalyst, such as triethylamine, and under reflux conditions. The resulting product is then purified through column chromatography to obtain the final compound. This method has been found to be efficient and yields high purity 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine.
Aplicaciones Científicas De Investigación
4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine has been used in a variety of scientific research applications. One of the most promising areas of research is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine exhibits anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 4-[5-(4-cinnamoyl-1-piperazinyl)-2-nitrophenyl]morpholine has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
(E)-1-[4-(3-morpholin-4-yl-4-nitrophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c28-23(9-6-19-4-2-1-3-5-19)26-12-10-24(11-13-26)20-7-8-21(27(29)30)22(18-20)25-14-16-31-17-15-25/h1-9,18H,10-17H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXLVZLKDVYMIC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3)C(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5381665.png)
![(3aS*,6aS*)-2-allyl-5-(1-ethylpiperidin-4-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5381673.png)
![1-(4-fluorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5381680.png)


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5381696.png)
![2-[(4-methylphenyl)thio]-N-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]acetamide](/img/structure/B5381710.png)
![4-{2-[(4-isopropylbenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5381718.png)
![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5381721.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-(2,3,5,6-tetrafluorophenoxy)acetamide](/img/structure/B5381727.png)
![5-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-3-isoxazolol](/img/structure/B5381739.png)
![methyl 4,5-dimethyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5381757.png)

